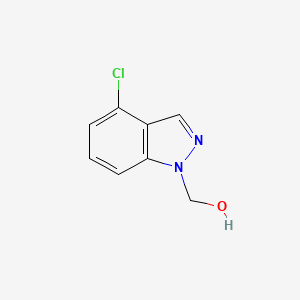

(4-Chloro-1H-indazol-1-yl)methanol

Description

BenchChem offers high-quality (4-Chloro-1H-indazol-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1H-indazol-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

(4-chloroindazol-1-yl)methanol |

InChI |

InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |

InChI Key |

GINNAOGWJLCVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CO)C(=C1)Cl |

Origin of Product |

United States |

The Definitive Technical Guide to (4-Chloro-1H-indazol-1-yl)methanol

Executive Summary

(4-Chloro-1H-indazol-1-yl)methanol is a highly specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry [1]. The indazole core is widely recognized as a privileged scaffold and a superior bioisostere for phenol and indole, offering enhanced lipophilicity and resistance to phase I/II metabolism [2]. The strategic placement of a chlorine atom at the C4 position provides a robust vector for late-stage functionalization, while the N1-hydroxymethyl group serves as a transient protecting group or a reactive intermediate for further structural elaboration [3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the thermodynamic principles governing its synthesis, and self-validating protocols for its application in drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of (4-Chloro-1H-indazol-1-yl)methanol is critical for reaction design, solubility predictions, and purification strategies. The data below summarizes its core quantitative metrics [4].

| Property | Value |

| Chemical Name | (4-Chloro-1H-indazol-1-yl)methanol |

| CAS Registry Number | 1263216-18-7 |

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| SMILES String | OCN1N=CC2=C1C=CC=C2Cl |

| Structural Feature | N1-hydroxymethylated halogenated indazole |

| Storage Conditions | Sealed in dry, cold-chain or room temperature |

Mechanistic Insights: The Hydroxymethylation Pathway

The synthesis of N-hydroxymethyl indazoles via the addition of formaldehyde is governed by a delicate balance between kinetic and thermodynamic control [5].

Causality of Regioselectivity: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Kinetically, the N2 position is often more reactive, leading to the rapid formation of the N2-hydroxymethyl intermediate. However, this addition is highly reversible. Under thermodynamic conditions (e.g., extended heating in aqueous acidic media), the system equilibrates to the N1-hydroxymethyl derivative. Density Functional Theory (DFT) calculations and multinuclear NMR studies confirm that the N1-substituted isomer is thermodynamically favored by approximately 20 kJ/mol over the N2-isomer. This preference is driven by the minimization of steric strain and more favorable electronic delocalization across the fused bicyclic system [6].

Regioselective hydroxymethylation of 4-chloroindazole favoring the stable N1-isomer.

Strategic Utility in Medicinal Chemistry

In fragment-based drug discovery (FBDD), the indazole core frequently anchors interactions within the hinge region of protein kinases [2]. The specific use of (4-Chloro-1H-indazol-1-yl)methanol offers two distinct synthetic advantages:

-

Catalyst Protection: Free NH-indazoles can coordinate with and poison palladium catalysts during cross-coupling reactions. The N1-hydroxymethyl group effectively masks the NH moiety, enabling high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4-chloro position [7].

-

Halogen Vectoring: The C4-chlorine is strategically positioned to explore structure-activity relationships (SAR) without sterically hindering the biologically critical N1/N2 hydrogen-bonding interface [3].

Synthetic workflow utilizing the N1-hydroxymethyl group as a transient protecting handle.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the in-process controls (IPCs), ensuring the operator can verify success at each critical node.

Protocol A: Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Rationale: Aqueous acidic conditions drive the reversible formaldehyde addition toward the thermodynamic N1 sink [6].

-

Initialization: Suspend 4-chloro-1H-indazole (1.0 equiv) in a 37% aqueous formaldehyde solution (10.0 equiv).

-

Catalysis: Add a catalytic amount of concentrated HCl (0.1 equiv) to lower the pH and activate the formaldehyde electrophile.

-

Thermodynamic Equilibration: Heat the mixture to 60 °C for 12 hours.

-

Causality: The elevated temperature provides the activation energy necessary to overcome the kinetic N2-addition barrier, funneling the intermediate into the stable N1-hydroxymethyl product.

-

-

Validation (IPC): Analyze the reaction mixture via LC-MS. The starting material (expected m/z [M+H]+ 153) should be fully consumed, replaced by a single major peak at m/z 183 [M+H]+.

-

Isolation: Cool the reaction vessel to 0 °C to induce precipitation. Filter the resulting solid and wash with cold water to afford the pure N1-isomer.

Protocol B: Deprotection of the N1-Hydroxymethyl Group

Rationale: The hydroxymethyl group is a hemiaminal derivative that collapses back to the free amine and formaldehyde under basic conditions [7].

-

Initialization: Dissolve the C4-functionalized N1-hydroxymethyl indazole in methanol (0.2 M concentration).

-

Cleavage: Add 2.0 M aqueous NaOH (3.0 equiv) and stir the solution at 50 °C for 4 hours.

-

Validation (IPC): Monitor the reaction by TLC (Ethyl Acetate/Hexane).

-

Causality: The starting material spot will disappear, and a new, significantly more polar spot (the free NH-indazole) will emerge. This Rf shift is due to the loss of the lipophilic -CH2OH group and the exposure of the highly polar hydrogen-bond donor (N-H).

-

-

Workup: Neutralize the mixture with 1M HCl, extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate in vacuo to yield the deprotected scaffold.

References

-

[3] "Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor", PMC - National Institutes of Health. URL: [Link]

-

[6] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions", ACS Publications. URL:[Link]

-

[5] "Study of the Addition Mechanism of 1H-Indazole... (PDF)", ResearchGate. URL:[Link]

-

[7] "Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit", ACS Publications. URL: [Link]

Sources

- 1. 1263216-18-7|(4-Chloro-1H-indazol-1-yl)methanol|BLD Pharm [bldpharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 1263216-18-7|(4-Chloro-1H-indazol-1-yl)methanol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (4-Chloro-1H-indazol-1-yl)methanol: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (4-Chloro-1H-indazol-1-yl)methanol, a substituted indazole of interest in medicinal chemistry. The indazole core is a privileged scaffold, known to be a constituent of numerous biologically active compounds.[1][2] This document details the chemical identity, a validated synthesis protocol, characteristic analytical data, and the broader scientific context of this molecule, empowering researchers to explore its potential applications.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

IUPAC Name: (4-Chloro-1H-indazol-1-yl)methanol

Chemical Formula: C₈H₇ClN₂O[3]

CAS Number: 1263216-18-7[3]

Molecular Weight: 182.61 g/mol [3]

The structure of (4-Chloro-1H-indazol-1-yl)methanol is characterized by a 4-chloro-substituted indazole ring, with a hydroxymethyl group attached to the N1 position of the indazole nucleus.

Caption: Chemical structure of (4-Chloro-1H-indazol-1-yl)methanol.

Synthesis Protocol

The synthesis of (4-Chloro-1H-indazol-1-yl)methanol is a two-step process, commencing with the formation of the 4-chloro-1H-indazole precursor, followed by N-hydroxymethylation.

Step 1: Synthesis of 4-Chloro-1H-indazole

The synthesis of the indazole core is a critical first step, with established methodologies providing a reliable route. The following protocol is adapted from a known procedure.[4]

Reaction Scheme:

2-Methyl-3-chloroaniline → 4-Chloro-1H-indazole

Materials and Reagents:

-

2-Methyl-3-chloroaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[4]

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.[4]

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.[4]

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.[4]

-

Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).[4]

-

Stir the reaction mixture overnight at 60 °C.[4]

-

After completion, cool the reaction to 0 °C and add water (75 mL) and THF (150 mL).[4]

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.[4]

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).[4]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[4]

Step 2: N-Hydroxymethylation of 4-Chloro-1H-indazole

The introduction of the hydroxymethyl group at the N1 position is achieved through a reaction with formaldehyde. This reaction is a common method for the N-functionalization of indazoles and other azoles.[5][6]

Reaction Scheme:

4-Chloro-1H-indazole + Formaldehyde → (4-Chloro-1H-indazol-1-yl)methanol

Materials and Reagents:

-

4-Chloro-1H-indazole

-

Formaldehyde (37% aqueous solution)

-

Aqueous Hydrochloric Acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloro-1H-indazole (1.52 g, 10 mmol) in dichloromethane (50 mL) in a round-bottomed flask.

-

Add a catalytic amount of aqueous hydrochloric acid (e.g., 2-3 drops).

-

Add formaldehyde solution (0.81 mL, 10 mmol, 37% in water) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (4-Chloro-1H-indazol-1-yl)methanol.

Caption: Synthetic workflow for (4-Chloro-1H-indazol-1-yl)methanol.

Physicochemical and Spectroscopic Data

Thorough characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical and predicted spectroscopic data for (4-Chloro-1H-indazol-1-yl)methanol.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in methanol, chloroform, DMSO (predicted) |

Table 1: Physicochemical Properties

| Data Type | Predicted Chemical Shifts (ppm) or m/z |

| ¹H NMR | δ ~7.8-8.2 (m, 1H, Ar-H), ~7.2-7.6 (m, 2H, Ar-H), ~5.8 (s, 2H, N-CH₂-O), ~4.5 (br s, 1H, OH) |

| ¹³C NMR | δ ~140-145 (Ar-C), ~120-135 (Ar-C), ~110-120 (Ar-C), ~70-75 (N-CH₂) |

| Mass Spec (ESI+) | m/z 183.03 [M+H]⁺ |

Table 2: Predicted Spectroscopic Data

Field-Proven Insights and Scientific Context

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][7][8] The introduction of a hydroxymethyl group, as in (4-Chloro-1H-indazol-1-yl)methanol, can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

The chloro-substituent at the 4-position of the indazole ring is expected to influence the electronic properties of the aromatic system, potentially impacting its interaction with biological targets. The N-hydroxymethyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This strategic functionalization is a key aspect of lead optimization in drug discovery.

While specific biological data for (4-Chloro-1H-indazol-1-yl)methanol is not widely published, the broader class of substituted indazolylmethanols warrants investigation for a variety of therapeutic applications. The synthetic protocol and characterization data provided herein serve as a foundational resource for researchers aiming to explore the potential of this and related compounds.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2775. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5866-5881. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2021;11(48):30199-30221. Available from: [Link]

-

Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1263216-18-7|(4-Chloro-1H-indazol-1-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for (4-Chloro-1H-indazol-1-yl)methanol: An In-Depth Technical Guide

Executive Summary

(4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. Structurally, it consists of a 4-chloroindazole core with a highly reactive, somewhat labile N -hydroxymethyl group at the N1 position. This whitepaper provides an authoritative, deep-dive analysis of its spectroscopic properties—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the causality behind these spectral signatures, analytical chemists and drug development professionals can ensure unambiguous structural validation.

Mechanistic Insights: The Hydroxymethylation of Indazoles

The functionalization of 4-chloro-1H-indazole with formaldehyde yields a hemiaminal-like structure. The regioselectivity of this reaction is driven by thermodynamic stability. While kinetic attack can occur at both the N1 and N2 positions, computational and experimental studies confirm that the N1-substituted isomer is thermodynamically favored by approximately 20 kJ/mol[1].

A critical behavioral trait of N -hydroxymethyl indazoles is their lability. In the solid state, they are relatively stable; however, heating in aqueous solutions or protic solvents can induce a retro-reaction, expelling formaldehyde and reverting to the parent 4-chloro-1H-indazole[1]. This chemical causality dictates both the synthesis protocol and the choice of NMR solvent.

Reaction pathway for the N1-hydroxymethylation of 4-chloro-1H-indazole.

Experimental Protocol: Synthesis and Sample Preparation

To ensure a self-validating system where the product does not degrade prior to analysis, the following controlled protocol must be strictly adhered to.

Step-by-Step Methodology

-

Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-1H-indazole (approx. 152.6 g/mol )[2] in a minimal volume of ethanol at room temperature (20–25 °C).

-

Reagent Addition: Add 1.5 equivalents of 37% aqueous formaldehyde solution. If the reaction is sluggish, a catalytic amount of 1M HCl can be introduced to activate the electrophile[1].

-

Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new, lower-Rf spot due to the polar hydroxyl group.

-

Quenching & Extraction: Dilute the mixture with cold water and extract three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Controlled Concentration (Critical Step): Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set no higher than 30 °C . Elevated temperatures will trigger the retro-ene degradation back to the parent indazole[1].

-

NMR Sample Prep: Dissolve 5–10 mg of the purified white solid in 0.6 mL of DMSO- d6 . DMSO is specifically chosen over CDCl3 because it strongly hydrogen-bonds with the -OH group, slowing down proton exchange and allowing the observation of scalar coupling between the hydroxyl proton and the adjacent methylene group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectra of (4-Chloro-1H-indazol-1-yl)methanol provide definitive proof of both the indazole core integrity and the successful N1-hydroxymethylation.

¹H NMR Causality: The most diagnostic feature is the N−CH2−OH spin system. In DMSO- d6 , the hydroxyl proton exchanges slowly enough to couple with the methylene protons, resulting in a distinct triplet for the -OH (~6.35 ppm) and a doublet for the −CH2− group (~5.70 ppm). The pyrazole C3 proton is highly deshielded by the adjacent nitrogen atoms and the aromatic ring current, appearing as a sharp singlet at ~8.25 ppm[3]. The chlorine atom at C4 exerts an inductive electron-withdrawing effect, slightly deshielding the C5 proton compared to an unsubstituted indazole.

Table 1: ¹H NMR Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| -OH | 6.35 | Triplet (t) | 1H | 7.0 | Hydroxyl proton |

| N1-CH₂ | 5.70 | Doublet (d) | 2H | 7.0 | Methylene protons |

| C3-H | 8.25 | Singlet (s) | 1H | - | Pyrazole ring proton |

| C7-H | 7.75 | Doublet (d) | 1H | 7.8 | Aromatic proton (peri to N1) |

| C6-H | 7.42 | Triplet (t) | 1H | 7.8 | Aromatic proton |

| C5-H | 7.30 | Doublet of doublets (dd) | 1H | 7.8, 1.0 | Aromatic proton (ortho to Cl) |

Table 2: ¹³C NMR Data (100 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Assignment |

| N1-CH₂ | 71.5 | Aliphatic methylene carbon |

| C7 | 110.5 | Aromatic CH |

| C5 | 121.0 | Aromatic CH |

| C3a | 122.0 | Bridgehead quaternary carbon |

| C4 | 126.5 | Quaternary carbon (C-Cl) |

| C6 | 128.5 | Aromatic CH |

| C3 | 134.2 | Pyrazole CH |

| C7a | 141.0 | Bridgehead quaternary carbon |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode is ideal for this compound. The exact mass for C8H7ClN2O is 182.0247 Da.

Isotopic Signature: Because chlorine naturally exists as two stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio, the molecular ion will present a characteristic doublet: [M+H]+ at m/z 183.0 and m/z 185.0. Fragmentation Causality: The labile nature of the N−CH2OH bond dominates the MS/MS spectrum. The primary fragmentation pathway is the neutral loss of formaldehyde (30 Da), yielding the highly stable 4-chloro-1H-indazole fragment at m/z 153.0[2].

ESI-MS fragmentation pathway for (4-Chloro-1H-indazol-1-yl)methanol.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal confirmation of the functional groups[3]. The absence of the sharp indazole N-H stretch (typically >3100 cm⁻¹) and the appearance of a broad O-H stretch confirm the substitution.

Table 3: Key IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Implication |

| 3350 | Strong, Broad | O-H stretch | Confirms the presence of the terminal hydroxyl group. |

| 3100 | Weak | C-H stretch ( sp2 ) | Aromatic ring protons. |

| 2930 | Weak | C-H stretch ( sp3 ) | Methylene (-CH₂-) protons. |

| 1610, 1505 | Medium | C=N, C=C stretch | Indazole core framework vibrations. |

| 1045 | Strong | C-O stretch | Primary alcohol C-O bond. |

| 780 | Strong | C-Cl stretch | Halogen substitution on the aromatic ring. |

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

The Biological Activity of Substituted 1H-Indazoles: A Technical Guide to Scaffold Optimization and Mechanistic Pharmacology

Executive Summary: The 1H-Indazole Scaffold as a Privileged Pharmacophore

The 1H-indazole scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—is a highly privileged motif in modern medicinal chemistry ()[1]. Due to its thermodynamic stability and versatile tautomerization, it predominantly favors the 1H-tautomer over the 2H-tautomer in non-substituted forms[1][2]. This structural geometry allows 1H-indazoles to act as robust bioisosteres for indoles and purines, enabling them to interact seamlessly with a myriad of biological targets, most notably the ATP-binding pockets of kinases[3]. This technical guide explores the structure-activity relationships (SAR), mechanistic pharmacology, and synthetic workflows required to optimize substituted 1H-indazoles for oncological and antimicrobial applications.

Mechanistic Pharmacology: The Causality of Substitutions

Anticancer Activity via Kinase Inhibition

Substitutions at the C3 and C4 positions of the 1H-indazole ring are critical for dictating kinase selectivity and binding affinity. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, extending the C4 position with functional groups like carboxamides or piperazine derivatives allows the molecule to penetrate deeper into the ATP-binding subpocket[4].

Mechanistically, the N1 and N2 atoms of the indazole core act as essential hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase domain[3]. This competitive binding prevents ATP from phosphorylating downstream targets, such as the RAS/MAPK and PI3K/AKT pathways, thereby halting tumor proliferation and angiogenesis[4].

Mechanism of FGFR kinase inhibition by C4-substituted 1H-indazole derivatives.

Antimicrobial and Antiprotozoal Activity

Conversely, substitutions at the C5 and C6 positions with electron-withdrawing groups (e.g., nitro groups) or bulky aliphatic amines significantly alter the lipophilicity and electrostatic distribution of the scaffold ()[5]. This modification is mechanically causal to their efficacy against intracellular pathogens like Leishmania. The increased lipophilicity enhances macrophage membrane penetration, allowing the compound to reach the phagolysosome where the amastigotes reside, thereby exerting potent antiprotozoal effects[5].

Quantitative Data: Structure-Activity Relationship (SAR) Profiles

The following table synthesizes the in vitro biological activity of key substituted 1H-indazole derivatives across various therapeutic targets, demonstrating the broad utility of the scaffold[3][4][5].

| Compound Scaffold / Derivative | Primary Target | IC50 Value | Primary Indication |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (13a) | FGFR1 Kinase | 30.2 nM | Oncology (NSCLC) |

| 1H-indazol-3-amine derivative (89) | Bcr-Abl WT | 14.0 nM | Oncology (Leukemia) |

| 3-substituted 1H-indazole (121) | IDO1 Enzyme | 720.0 nM | Immuno-oncology |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV6) | L. amazonensis | 0.43 - 5.6 µM | Antiprotozoal (Leishmaniasis) |

Experimental Workflows: Synthesis and Biological Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis of 1H-Indazoles via Palladium-Catalyzed C-H Amination

Traditional cyclization methods often require harsh conditions or pre-functionalized starting materials. The Palladium-catalyzed intramolecular C-H amination of aminohydrazones is chosen because it allows for late-stage functionalization with high regioselectivity, operating under milder, ligand-free conditions ()[3].

-

Precursor Preparation: Suspend the starting aminohydrazone (1.0 equiv) in anhydrous toluene under an inert argon atmosphere. Causality: Argon prevents the premature oxidation of the sensitive hydrazone intermediate.

-

Catalyst Addition: Add Pd(OAc)2 (5 mol%) as the catalyst. Causality: The acetate ligands are strictly required as they act as internal bases, facilitating the concerted metalation-deprotonation (CMD) step. This lowers the activation energy for C-H bond cleavage prior to N-N bond formation.

-

Oxidant Integration: Introduce an oxidant (e.g., PhI(OAc)2, 1.5 equiv) to continuously regenerate the active Pd(II) species from Pd(0) after reductive elimination.

-

Thermal Cyclization: Heat the reaction mixture to 100°C for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the precursor mass peak and the emergence of the [M-H2]+ peak confirms successful intramolecular cyclization.

-

Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography to isolate the substituted 1H-indazole.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

To accurately determine the inhibitory potency (IC50) of the synthesized 1H-indazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method mitigates compound auto-fluorescence, a common artifact in heterocyclic screening[6].

-

Enzyme Preparation: Dilute the recombinant kinase (e.g., FGFR1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Incubation: Add the 1H-indazole derivatives in a 10-point, 3-fold serial dilution. Incubate for 30 minutes at room temperature. Self-Validation: This pre-incubation step is critical to ensure the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially high IC50 values for slow-binding inhibitors.

-

Reaction Initiation: Add a substrate peptide and ATP to initiate the reaction. Causality: The ATP concentration must be set precisely at its apparent Michaelis constant ( Km ) for the specific kinase. This ensures that the measured IC50 is a true reflection of the inhibitor's affinity ( Ki ) without being skewed by excessive ATP competition[6].

-

Detection & Analysis: After 60 minutes, add the TR-FRET detection reagents. Read the fluorescence emission ratio (665 nm / 615 nm) on a microplate reader and plot against the log of the inhibitor concentration using non-linear regression.

End-to-end workflow from Pd-catalyzed synthesis to biological screening of 1H-indazoles.

References

-

Zhang S.-G., Liang C.-G., Zhang W.-H. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. 2018; 23(11): 2783. URL:[Link]

-

Zhao D., et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules. 2016; 21(10): 1410. URL:[Link]

-

Mollineda-Diogo N., et al. "Indazole Derivatives Against Murine Cutaneous Leishmaniasis." International Journal of Molecular Sciences. 2024; 25(19): 10582. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Indazole-5,6-diamine | | RUO [benchchem.com]

Unlocking the Polypharmacological Potential of Indazole-Based Compounds: A Technical Guide to Therapeutic Targets and Validation Workflows

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that promise broad therapeutic utility but fail during rigorous phenotypic validation. The indazole scaffold (comprising 1H- and 2H-indazole tautomers) is a rare exception. Functioning as a privileged pharmacophore, its unique electronic distribution and capacity to act simultaneously as a hydrogen bond donor and acceptor allow it to flawlessly mimic the purine ring of ATP. This makes indazole derivatives exceptional hinge-binding motifs, particularly in kinase inhibition.

This whitepaper dissects the core therapeutic targets of indazole-based compounds, synthesizes quantitative affinity data, and provides self-validating experimental workflows designed to ensure rigorous, artifact-free preclinical evaluation.

Core Therapeutic Targets and Mechanistic Causality

The clinical validation of the indazole core is already established by FDA-approved targeted therapies such as axitinib, pazopanib, and niraparib (1)[1]. However, the next generation of indazole derivatives is pushing the boundaries of polypharmacology.

Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, and FGFR

Indazole derivatives exhibit profound efficacy against RTKs by occupying the ATP-binding pocket and locking the kinase in an inactive conformation.

-

VEGFR-2: Crucial for tumor angiogenesis, VEGFR-2 is a primary target. Recent structural optimizations of the indazole core have yielded compounds (e.g., Compound 30) with IC50 values as low as 1.24 nM. These derivatives demonstrate potent anti-angiogenic properties, successfully suppressing tumor vasculature in zebrafish subintestinal vessel models (2)[2].

-

EGFR: Drug-resistant mutations (e.g., L858R/T790M) pose a severe clinical challenge in non-small cell lung cancer (NSCLC). To overcome the steric hindrance that renders first-generation inhibitors ineffective, indazole-based covalent inhibitors have been engineered to specifically target these gatekeeper mutations by covalently alkylating the Cys797 residue (3)[3].

-

FGFR: Indazole-3-amine derivatives have been optimized to inhibit FGFR1-3, exploiting precise hydrogen bonding interactions with the hinge region to achieve nanomolar affinities and excellent ligand efficiencies (4)[4].

Emerging Non-Kinase Targets

Beyond traditional kinases, indazoles are proving highly effective in modulating alternative pathways:

-

Topoisomerase II: Indazole compounds disrupt DNA replication by inhibiting Topoisomerase II, a mechanism that synergizes with their kinase-inhibitory profiles to induce apoptosis in colon carcinoma and melanoma (5)[5].

-

TRAIL Sensitization: Many tumors resist Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL). Novel indazole compounds (e.g., TRT-0029) act as TRAIL sensitizers, overcoming apoptosis resistance in hepatocellular carcinoma by inhibiting the MKK7-TIPRL interaction (6)[6].

Quantitative Target Affinity Profiling

To facilitate rapid comparison, the following table summarizes the quantitative target affinities of recently developed indazole derivatives across various therapeutic domains.

| Compound / Derivative | Primary Target | IC50 Value | Therapeutic Application | Reference |

| Compound 30 | VEGFR-2 | 1.24 nM | Anti-angiogenic / Solid Tumors | [2] |

| Compound 13i | VEGFR-2 | 34.5 nM | Anti-cancer | [1] |

| Compound 101 | FGFR1 | 69.1 nM | Cancer Therapy | [4] |

| Compound 129 | PDK1 | 80 nM | Anti-cancer | [4] |

| Compound 50 | GSK-3β | 0.35 μM | Oncology / Neurodegeneration | [1] |

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. When evaluating novel indazole derivatives, researchers must account for the physicochemical quirks of heterocyclic scaffolds, such as auto-fluorescence and promiscuous aggregation. The following workflows are engineered with built-in causality and validation checkpoints.

Workflow 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the direct binding affinity (IC50) of indazole compounds to purified kinases. Causality: TR-FRET utilizes a time delay before measurement, completely eliminating the auto-fluorescence interference common with indazole scaffolds. This ensures the signal reduction is strictly due to the competitive displacement of the tracer.

-

Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 1 mM DTT and 0.01% Tween-20.

-

Validation Check: Tween-20 prevents non-specific compound aggregation, ruling out promiscuous inhibition.

-

-

Compound Titration: Perform a 3-fold serial dilution of the indazole derivative in 100% DMSO.

-

Validation Check: Maintain a final DMSO concentration of exactly 1% across all wells to rule out solvent-induced kinase denaturation.

-

-

Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., EGFR-T790M) and incubate for 30–60 minutes at room temperature.

-

Causality: This step is mandatory for covalent indazole inhibitors to allow sufficient time for irreversible bond formation (e.g., at Cys797) before ATP introduction[3].

-

-

Reaction Initiation: Add the ATP/Substrate mix at the pre-determined Michaelis constant ( Km ) for ATP.

-

Validation Check: Testing at Km ensures the assay remains highly sensitive to ATP-competitive indazole inhibitors.

-

-

Detection & Analysis: Add the Europium-labeled anti-phospho antibody and APC-labeled tracer. Read the emission ratio (665 nm / 615 nm) after 60 minutes and fit the dose-response curve using four-parameter logistic regression.

Workflow 2: Phenotypic Validation via Annexin V/PI Flow Cytometry

Purpose: To confirm that biochemical kinase inhibition translates into target-mediated cellular apoptosis. Causality: Measuring both Annexin V (early apoptosis) and Propidium Iodide (PI) (late apoptosis/necrosis) distinguishes true programmed cell death from acute, off-target compound toxicity.

-

Cell Seeding & Treatment: Seed target cancer cells in 6-well plates. After 24 hours, treat with the indazole derivative at 1x, 5x, and 10x the biochemical IC50. (For TRAIL sensitization, co-treat with sub-lethal doses of TRAIL[6]).

-

Harvesting: Collect both the supernatant and adherent cells using an enzyme-free dissociation buffer.

-

Validation Check: Trypsin can cleave phosphatidylserine from the cell surface, leading to false-negative Annexin V binding. Enzyme-free buffer preserves membrane integrity.

-

-

Staining: Resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and PI. Incubate for 15 minutes in the dark.

-

Acquisition & Gating: Analyze via flow cytometry.

-

Validation Check: Use single-stained controls to set compensation matrices. This ensures the FITC signal does not bleed into the PI channel, which would falsely inflate late-apoptosis counts.

-

Signaling Pathway Visualization

The following diagram illustrates the logical flow of RTK inhibition by indazole derivatives, demonstrating how upstream blockade abrogates downstream survival cascades.

Indazole derivatives disrupt RTK signaling, abrogating downstream survival cascades.

Conclusion

The indazole scaffold remains a cornerstone of polypharmacological drug design. By meticulously mapping structural modifications to specific kinase and non-kinase targets, and by employing self-validating biochemical and phenotypic assays, researchers can continue to unlock the vast therapeutic potential of these compounds. Future pipeline developments will likely focus on optimizing the pharmacokinetic profiles of covalent indazole inhibitors to combat emerging resistance mutations in oncology.

References

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC Source: nih.gov URL: [Link]

-

Title: Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape Source: samipubco.com URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: mdpi.com URL: [Link]

-

Title: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed Source: nih.gov URL: [Link]

-

Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

-

Title: Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma | Oncotarget Source: oncotarget.com URL: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma | Oncotarget [oncotarget.com]

The Discovery, Evolution, and Therapeutic Application of N-Substituted Indazoles

Executive Summary

The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone of modern medicinal chemistry. Since its initial discovery in the late 19th century, the functionalization of the indazole core—specifically via N-substitution—has driven the development of numerous high-value therapeutics, ranging from multi-targeted kinase inhibitors to potent anti-inflammatory agents. This technical guide explores the historical genesis of indazoles, dissects the mechanistic causality behind the complex N1 vs. N2 regioselectivity challenge, and provides a self-validating experimental framework for the precise synthesis of N-substituted derivatives.

Genesis: The Historical Discovery of the Indazole Scaffold

The history of the indazole heterocycle is inextricably linked to the foundational work of Nobel laureate Emil Fischer. In 1880,1 to yield indazolone, subsequently isolating a novel oxygen-free bicyclic substance he termed "indazole"[1]. He accurately described its molecular architecture as a2[2].

Structurally, indazole is a 10 π-electron heteroaromatic molecule that exhibits prototropic annular tautomerism, existing primarily in three forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole[1]. Thermodynamic studies have established that the1 than the kinetically accessible 2H-tautomer[1]. While naturally occurring indazoles (such as nigellicine) are exceedingly rare, the synthetic functionalization of this privileged scaffold has unlocked vast pharmacological potential[2][3].

The Chemical Conundrum: N1 vs. N2 Regioselectivity

A persistent challenge in indazole chemistry is the regioselective installation of alkyl or aryl groups at the nitrogen atoms. Because the indazolide anion is ambidentate,4[4].

Mechanistic Causality of Ion-Pairing

The key to overriding this thermodynamic mixture lies in manipulating the transition state via solvent polarity and counter-ion coordination.

-

Loose Ion Pairs (Poor Selectivity): When utilizing highly polar solvents like DMF with bases such as K2CO3 or Cs2CO3 , the metal cation dissociates from the indazolide anion. This leaves both N1 and N2 sterically unhindered, resulting in poor regioselectivity (often a ~1:1 mixture)[4].

-

Tight Ion Pairs (High N1 Selectivity): By employing Sodium Hydride (NaH) in a low-dielectric solvent like Tetrahydrofuran (THF), researchers induce the formation of a 5[5]. The Na+ cation specifically coordinates with the N2 atom (and occasionally adjacent C3-substituents), sterically shielding the N2 position. Consequently, the incoming electrophile is directed almost exclusively to the N1 position, yielding 5[5].

This causality was definitively proven through control experiments: the addition of 15-crown-5 to the NaH/THF system sequesters the Na+ ion, disrupts the tight ion pair, and immediately degrades the reaction back to a non-selective mixture[5].

Mechanistic divergence of indazole N-alkylation based on ion-pairing.

Quantitative Data Summary

Table 1: Quantitative Comparison of N-Alkylation Conditions

| Reaction Condition | Solvent Polarity | Ion Pair State | N1 Yield (%) | N2 Yield (%) | Reference |

| K2CO3 / MeI (RT) | High (DMF) | Loose | ~44% | ~40% | [4] |

| Cs2CO3 / Alkyl-Br (90 °C) | High (DMF) | Loose | 52–60% | Mixed | [4] |

| NaH / Alkyl-Br (0 °C to RT) | Low (THF) | Tight ( Na+ -N2) | >99% | <1% | [5] |

| NaH + 15-crown-5 / Alkyl-Br | Low (THF) | Disrupted | Mixed | Mixed | [5] |

Experimental Methodology: Self-Validating Regioselective N1-Alkylation

To ensure rigorous scientific integrity, the following protocol leverages the NaH/THF system to achieve kinetic control, coupled with a mandatory 2D NMR validation step to definitively confirm regiochemistry.

Step 1: Preparation and Deprotonation

-

Flame-dry a round-bottom flask under an inert Argon atmosphere.

-

Dissolve the starting 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.2 M concentration). Causality: Anhydrous THF is critical to maintain the low dielectric environment required for tight ion-pairing.

-

Cool the solution to 0 °C using an ice bath.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes. Causality: The 0 °C temperature prevents premature thermodynamic equilibration and controls the exothermic evolution of H2 gas.

Step 2: Electrophilic Addition

-

Add the alkyl bromide (1.1 equiv) dropwise to the 0 °C solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is fully consumed.

Step 3: Quench and Isolation

-

Quench the reaction carefully with saturated aqueous NH4Cl to neutralize unreacted NaH.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Step 4: Self-Validation (2D NOESY NMR) Standard 1D 1H NMR is often insufficient to distinguish N1 from N2 alkylation. The protocol mandates a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Validation Logic: If the alkyl group is at the N1 position, a distinct spatial NOE cross-peak will be observed between the alkyl protons and the C7-proton of the indazole benzenoid ring. If alkylation occurred at N2, the cross-peak will exclusively correlate with the C3-proton of the pyrazole ring.

Self-validating experimental workflow for regioselective N1-alkylation.

Clinical Translation: Pharmacological Significance

The ability to selectively synthesize N-substituted indazoles has directly translated into major clinical breakthroughs. The indazole core is highly valued for its bioisosteric versatility and hydrogen-bonding potential, making it a frequent feature in FDA-approved therapeutics.

Table 2: FDA-Approved Drugs Featuring N-Substituted Indazoles

| Drug Name | Indazole Substitution | Primary Indication | Mechanism of Action |

| Pazopanib | 6[6] | Renal Cell Carcinoma | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR)[7] |

| Benzydamine | N1-benzyl substituted indazole | Inflammatory Conditions | NSAID, local anesthetic[2][7] |

| Niraparib | 2H-indazole derivative | Ovarian/Prostate Cancer | Poly (ADP-ribose) polymerase (PARP) Inhibitor[7] |

The strategic placement of alkyl groups on the N1 or N2 positions dramatically alters the molecule's spatial geometry, directly dictating its binding affinity within deep kinase pockets or enzyme active sites. As late-stage functionalization techniques continue to evolve, the indazole scaffold will undoubtedly remain at the forefront of targeted drug discovery.

References

- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION Source: mobt3

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory Source: d-nb.info

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: N

- Pazopanib | C21H23N7O2S | CID 10113978 Source: PubChem - NIH

- Indazole - Wikipedia Source: Wikipedia

- Discovery and synthesis of novel indazole deriv

Sources

- 1. mobt3ath.com [mobt3ath.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (4-Chloro-1H-indazol-1-yl)methanol in organic solvents

An in-depth understanding of the solvation thermodynamics of synthetic intermediates is paramount in pharmaceutical development. (4-Chloro-1H-indazol-1-yl)methanol (CAS: 1263216-18-7) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents[1]. Because solubility dictates reaction kinetics, purification efficiency, and biological assay design, profiling the solubility of this compound across various organic solvents is a critical path in early-stage development.

This technical whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of (4-Chloro-1H-indazol-1-yl)methanol.

Structural Causality and Solvation Thermodynamics

To predict the solubility of (4-Chloro-1H-indazol-1-yl)methanol, we must deconstruct its molecular architecture and understand how its structural domains interact with different solvent microenvironments.

-

The 4-Chloro-1H-indazole Core: The planar indazole ring is inherently hydrophobic and tends to form highly ordered, stable crystalline lattices driven by π−π stacking interactions. The addition of the electron-withdrawing 4-chloro substituent increases the overall lipophilicity ( logP ) of the molecule, heavily restricting its solubility in aqueous media.

-

The N-Hydroxymethyl Group (-CH₂OH): Positioned at the N1 atom, this moiety fundamentally alters the molecule's solvation profile. Unlike the unsubstituted 4-chloro-1H-indazole, the hydroxymethyl group acts as both a strong hydrogen bond donor and acceptor. This functional group disrupts the uniform hydrophobicity of the crystal lattice, significantly lowering the energetic barrier to solvation in polar protic and polar aprotic solvents.

Causality in Solvent Selection: The interplay between the lipophilic core and the polar hydroxymethyl group means the compound exhibits optimal solubility in solvents that can simultaneously disrupt hydrogen bonding in the crystal lattice while accommodating the hydrophobic ring via dipole-dipole interactions.

Caption: Solvent selection logic based on primary intermolecular interactions.

Physicochemical Profiling & Empirical Data

Based on the structural properties of indazole derivatives, the solubility profile of (4-Chloro-1H-indazol-1-yl)methanol can be stratified across different solvent classes. The table below summarizes the expected quantitative behavior to guide downstream workflows.

| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Primary Solvation Mechanism | Estimated Solubility Profile |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Dipole-Dipole / H-Bond Acceptor | Highly Soluble (>50 mg/mL) |

| Polar Protic | Methanol | 32.6 | H-Bond Donor & Acceptor | Soluble (10 - 50 mg/mL) |

| Halogenated | Dichloromethane (DCM) | 9.1 | Dispersion / Weak Dipole | Moderately Soluble (1 - 10 mg/mL) |

| Non-Polar | Hexane | 1.9 | Weak Dispersion | Insoluble (<0.1 mg/mL) |

| Aqueous | PBS Buffer (pH 7.4) | ~80.0 | Hydrophobic Effect Dominates | Poorly Soluble (<0.1 mg/mL) |

Experimental Methodology: Thermodynamic Solubility Profiling

While kinetic solubility assays are useful for high-throughput screening, they often overestimate solubility due to transient supersaturation or the dissolution of amorphous sub-populations[2]. To establish a self-validating, highly trustworthy baseline for (4-Chloro-1H-indazol-1-yl)methanol, the shake-flask method coupled with HPLC-UV is the gold standard[3][4][5].

Step-by-Step Protocol (Self-Validating System)

-

Preparation of Saturated Suspension:

-

Action: Add an excess amount of crystalline (4-Chloro-1H-indazol-1-yl)methanol (e.g., 10 mg) to 1 mL of the target organic solvent (e.g., Methanol) in a tightly sealed borosilicate glass vial.

-

Causality: Introducing an excess of the solid ensures that the chemical potential of the dissolved solute is in true thermodynamic equilibrium with the solid phase. If the solid completely dissolves, the system is not at equilibrium, and more solid must be added.

-

-

Isothermal Equilibration:

-

Action: Agitate the suspension on an orbital shaker at 400 rpm at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 to 72 hours[3].

-

Causality: Extended equilibration time is critical. Indazole derivatives can form metastable polymorphs; 72 hours ensures that the suspension transitions to its lowest-energy, most stable crystalline form before measurement.

-

-

Phase Separation:

-

Action: Centrifuge the mixture at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

-

Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures that sub-micron colloidal particles do not pass into the filtrate. Colloids can artificially inflate the perceived solubility value if not properly separated.

-

-

Quantification via HPLC-UV:

-

Action: Dilute the filtrate appropriately with the mobile phase and analyze using an isocratic HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid)[5].

-

Causality: HPLC-UV is strictly preferred over direct UV-spectroscopy or nephelometry. The N-hydroxymethyl group can be susceptible to hydrolysis or degradation over 72 hours. HPLC separates the intact parent compound from any potential degradation products, ensuring the quantified solubility value reflects only the pure active intermediate[5].

-

Caption: Workflow for determining thermodynamic solubility via shake-flask method.

Strategic Application of Solubility Data

Understanding the solubility limits of (4-Chloro-1H-indazol-1-yl)methanol directly informs downstream drug development workflows:

-

Purification and Crystallization: The compound's high solubility in methanol and near-total insolubility in water makes Methanol/Water an ideal solvent/anti-solvent pair for recrystallization. The compound can be dissolved in minimal warm methanol, followed by the dropwise addition of water to induce controlled nucleation and high-purity crystallization.

-

Biological Assay Design: Because the compound is poorly soluble in aqueous buffers (PBS), stock solutions must be prepared in 100% DMSO[3]. For in vitro assays, the DMSO stock should be diluted into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a kinetically stable suspension[5].

References

-

Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

-

Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) URL:[Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry - ACS Publications URL:[Link]

-

Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL:[Link]

Sources

- 1. 1263216-18-7|(4-Chloro-1H-indazol-1-yl)methanol|BLD Pharm [bldpharm.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to CAS Number 1263216-18-7: Navigating a Data-Limited Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undocumented Compounds

In the vast expanse of chemical space, it is not uncommon to encounter compounds for which there is a paucity of publicly available data. The subject of this technical guide, the chemical entity designated by CAS Number 1263216-18-7 , falls into this category. Despite a comprehensive search of chemical databases, supplier catalogs, and the scientific literature, no specific information regarding the physicochemical properties, hazards, or biological activity of this compound could be retrieved.

The identified chemical name for this CAS number is rel-(1aR,2S,3R,9cS)-1a,2,3,9c-Tetrahydrooxireno[1][2]benzo[1,2-h]quinoline-2,3-diol . The name and the presence of a benzo[h]quinoline scaffold provide a starting point for a broader discussion. This guide, therefore, aims to provide a comprehensive overview of the benzo[h]quinoline class of compounds, offering valuable context for researchers working with novel derivatives like the one specified. It is crucial to underscore that the information presented herein is based on the general properties of the structural class and should not be directly extrapolated to CAS 1263216-18-7 without empirical validation.

The Benzo[h]quinoline Scaffold: A Privileged Heterocycle

The core of the compound is the benzo[h]quinoline ring system. This is a polycyclic aromatic heterocycle consisting of a benzene ring fused to a quinoline moiety. The "h" designation specifies the face of the quinoline system where the benzo ring is fused.

Caption: General structure of the benzo[h]quinoline ring system.

This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar geometry and its ability to interact with biological macromolecules and participate in electronic processes.

Potential Applications of Benzo[h]quinoline Derivatives

While no applications for CAS 1263216-18-7 have been documented, the broader class of benzo[h]quinoline derivatives has been explored for a range of potential uses, primarily in the field of oncology.

-

Anticancer Agents: Several studies have investigated benzo[h]quinoline derivatives for their anti-cancer properties. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of oxidative stress-mediated DNA damage. It is hypothesized that the planar nature of the benzo[h]quinoline system allows for intercalation into DNA, a common mechanism for many chemotherapeutic agents.

General Hazards and Toxicological Profile of Benzo[h]quinoline Derivatives

The toxicological profile of any given benzo[h]quinoline derivative is highly dependent on its specific substitution pattern. However, some general hazards have been associated with this class of compounds.

It must be reiterated that the following information is general and may not apply to CAS 1263216-18-7.

| Hazard Profile | General Observations for Benzo[h]quinoline Derivatives |

| Mutagenicity | Some derivatives have shown potential for mutagenicity in preclinical studies. This is a significant concern for any compound intended for therapeutic use and necessitates thorough evaluation using assays such as the Ames test. |

| Developmental Toxicity | There is some evidence to suggest that certain benzo[h]quinoline derivatives may pose a risk of developmental toxicity. |

| Carcinogenicity | The carcinogenic potential of many benzo[h]quinoline derivatives has not been extensively studied. However, given the mutagenicity concerns for some analogues, this is a critical aspect to consider in any drug development program. |

| General Toxicity | As with any biologically active compound, general toxicity affecting various organ systems is a possibility. In one study on a specific derivative, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, the compound was found to be relatively safe in acute and subacute toxicity studies in animal models, with no teratogenic effects observed. This highlights the variability in toxicity within this chemical class. |

Experimental Protocols: A Necessary Void

A core requirement of this guide was to provide detailed, step-by-step methodologies for key experiments. However, in the absence of any published research or data for CAS 1263216-18-7, it is impossible to provide specific and validated protocols for its synthesis, characterization, or biological evaluation.

For researchers embarking on the study of a novel compound such as this, the initial experimental workflow would logically involve:

Caption: A generalized experimental workflow for the initial investigation of a novel chemical entity.

Conclusion and Path Forward

The compound represented by CAS number 1263216-18-7, rel-(1aR,2S,3R,9cS)-1a,2,3,9c-Tetrahydrooxireno[1][2]benzo[1,2-h]quinoline-2,3-diol, remains an uncharted entity in the chemical literature. While its benzo[h]quinoline core suggests potential for biological activity, particularly in the realm of oncology, the absence of specific data precludes any definitive statements about its properties and hazards.

For any research or development activities involving this compound, it is imperative to proceed with the utmost caution. A thorough, de novo investigation of its physicochemical properties, and toxicological profile is not only recommended but essential. This guide serves as a foundational resource, providing context based on the broader family of benzo[h]quinolines, but the unique identity of CAS 1263216-18-7 necessitates its own empirical story to be written.

Sources

Application Note: A Detailed Protocol for the Regioselective Synthesis of (4-Chloro-1H-indazol-1-yl)methanol

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (4-Chloro-1H-indazol-1-yl)methanol from 4-chloro-1H-indazole. N-functionalized indazoles are crucial scaffolds in medicinal chemistry, yet their synthesis is often complicated by challenges in controlling regioselectivity. This guide addresses this challenge by detailing a robust method for the N1-hydroxymethylation of 4-chloro-1H-indazole using formaldehyde under acidic conditions. We delve into the mechanistic underpinnings of the reaction, explaining the causality behind the preferential formation of the N1 isomer. The document includes a step-by-step experimental protocol, purification techniques, characterization data, critical safety precautions, and a troubleshooting guide, designed for researchers, scientists, and professionals in drug development.

Introduction and Mechanistic Insights

The indazole nucleus is a prominent pharmacophore, bioisosteric to indole, and is a core component of numerous therapeutic agents.[1][2] The functionalization of the indazole nitrogen atoms is a common strategy in drug design, but the presence of two reactive nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers, complicating synthesis and purification.[1][3]

The reaction of 4-chloro-1H-indazole with formaldehyde is a classic N-hydroxymethylation. The regioselectivity of this reaction is dictated by the thermodynamic stability of the tautomers and the final products. 4-Chloro-1H-indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. Computational and experimental data indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer.[4]

The reaction described herein proceeds under aqueous acidic conditions. While this may seem counterintuitive as the indazole nitrogen could be protonated, the mechanism involves the reaction of the small equilibrium concentration of the neutral indazole with protonated formaldehyde, which is a much more potent electrophile.[4][5] This electrophilic attack preferentially occurs at the N1 position. The resulting (4-Chloro-1H-indazol-1-yl)methanol is also calculated to be thermodynamically more stable than its N2-substituted counterpart, driving the reaction towards the desired product.[4][6]

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation of 4-Chloro-1H-indazole

Executive Summary & Mechanistic Rationale

The functionalization of the indazole core is a cornerstone strategy in modern medicinal chemistry for modulating physicochemical properties and target affinity[1]. 4-Chloro-1H-indazole is a highly privileged halogenated scaffold; its derivatives serve as critical intermediates in the synthesis of complex therapeutics, including advanced HIV capsid inhibitors like Lenacapavir[2].

However, the N-alkylation of the 1H-indazole scaffold presents a significant synthetic challenge: the generation of N1 and N2 substituted regioisomers[3]. As a self-validating system, this protocol is engineered to achieve high N1-regioselectivity by exploiting the intrinsic thermodynamic properties of the indazole core.

The Causality of Regioselectivity

Regioselectivity in this system is dictated by a delicate interplay of thermodynamics and kinetics[4].

-

Electronic Influence: The electron-withdrawing nature of the C4-chlorine atom reduces the overall pKa of the indazole N-H bond, facilitating rapid deprotonation.

-

Steric Environment: Unlike a C7-substituent, which physically blocks the N1 position, the C4-chlorine is distal to the pyrazole nitrogens. Consequently, the regiochemistry is not dictated by steric hindrance from the halogen, but rather by the thermodynamic preference of the core[5].

-

Thermodynamic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. By utilizing a strong, non-coordinating base (NaH) in a moderately polar, aprotic solvent (THF), the reaction proceeds via a delocalized indazolide anion. This tight ion-pair environment heavily favors electrophilic attack at the N1 position, yielding the thermodynamically stable N1-alkylated product[3].

Mechanistic and Workflow Visualizations

Caption: Logical relationship of thermodynamic control dictating N1-regioselectivity via the indazolide anion.

Caption: Experimental workflow for the self-validating N1-selective alkylation of 4-chloro-1H-indazole.

Quantitative Data & Optimization Matrix

To ensure robust experimental design, the following tables summarize the stoichiometric requirements and the causal impact of reaction conditions on regioselectivity.

Table 1: Standard Stoichiometry for N1-Alkylation

| Reagent | MW ( g/mol ) | Equivalents | Function / Rationale |

| 4-Chloro-1H-indazole | 152.58 | 1.0 | Substrate. |

| Sodium Hydride (60%) | 24.00 | 1.2 | Non-nucleophilic base. Drives complete deprotonation[1]. |

| Alkyl Halide (R-X) | Varies | 1.1 - 1.2 | Electrophile. Slight excess ensures complete conversion. |

| Anhydrous THF | 72.11 | 0.1 M | Aprotic solvent. Maintains tight ion-pairing for N1 selectivity[4]. |

Table 2: Condition Matrix and Regioselectivity Outcomes

| Base / Catalyst | Solvent | Temp | Major Product | Mechanistic Rationale |

| NaH | THF | 0 °C to RT | N1-Alkyl (>9:1) | Tight ion-pair, thermodynamic control[4]. |

| Cs₂CO₃ | DMF | 80 °C | N1-Alkyl (~4:1) | Loose ion-pair; higher thermal energy increases N2 byproduct. |

| PPh₃ / DIAD | THF / ROH | 0 °C to RT | N2-Alkyl | Mitsunobu conditions; kinetic control forces N2 alkylation[3]. |

| Cu(TMHD)₂ / Ir-cat | MeCN / H₂O | RT (hv) | N1-Alkyl (Exclusive) | HARC radical pathway; circumvents S_N2 steric limitations for recalcitrant halides[6]. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring maximum trustworthiness and reproducibility.

Step 1: System Preparation & Deprotonation

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 equiv) under a continuous flow of inert gas (Nitrogen or Argon)[4].

-

Solvation: Inject anhydrous Tetrahydrofuran (THF) to achieve a substrate concentration of 0.1 M.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Exothermic reaction with H₂ gas evolution.

-

Validation Point 1 (Deprotonation): Remove the ice bath and stir at room temperature for 30 minutes. Self-Validation: The cessation of hydrogen gas bubbling and the transition to a clear/homogeneous solution physically confirms the complete formation of the indazolide anion[1].

Step 2: Electrophilic Alkylation

-

Re-cooling: Return the reaction mixture to the 0 °C ice bath.

-

Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe. Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, suppressing polyalkylation artifacts[3].

-

Propagation: Allow the reaction to gradually warm to room temperature and stir for 12–24 hours.

-

Validation Point 2 (Reaction Progress): Perform LC-MS and TLC analysis. Self-Validation: The reaction is validated to proceed to Step 3 only when LC-MS confirms the disappearance of the m/z 153 [M+H]⁺ peak (starting material) and the appearance of the desired alkylated mass[1].

Step 3: Quench and Workup

-

Quenching: Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise[3]. Causality: A mild NH₄Cl quench neutralizes residual NaH without protonating the weakly basic indazole nitrogens, preventing product loss in the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL per gram of substrate)[1].

-

Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuo to yield the crude mixture.

Step 4: Purification & Isomer Resolution

-

Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate.

-

Validation Point 3 (Regioisomer Assignment): Self-Validation: In normal-phase chromatography, the N1-alkylated isomer will consistently exhibit a higher Retention Factor (R_f) (eluting first) compared to the minor N2-isomer. Causality: The N2-substituted indazole possesses a larger dipole moment, causing it to interact more strongly with the polar silica stationary phase[3].

References

-

MacMillan, D. W. C., et al. "A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides". National Institutes of Health (PMC).[Link]

-

"Direct, Regioselective N-Alkylation of 1,3-Azoles | Organic Letters". ACS Publications.[Link]

-

"Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir". Medicines for All Institute - Virginia Commonwealth University.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: X-Ray Crystallography of Indazole Methanol Derivatives

Introduction and Pharmacological Context

Indazole methanol derivatives, such as (1H-indazol-1-yl)methanol and 3-(hydroxymethyl)indazole, are highly versatile pharmacophores in medicinal chemistry. They exhibit potent biological activities, including the targeted inhibition of checkpoint kinase 1 (Chk1) and nitric oxide synthase (NOS)[1][2]. The spatial orientation of the hydroxymethyl group relative to the indazole core dictates binding affinity within protein pockets, often leveraging non-conventional C–H···O and N–H···π interactions[2].

To rationally design drugs based on this scaffold, researchers must understand the molecule's 3D conformation and its hydrogen-bonding capabilities. X-ray crystallography serves as the gold standard for this purpose, revealing the strong propensity of indazole methanols to form highly ordered supramolecular structures—most notably, centrosymmetric dimers driven by intermolecular O–H···N hydrogen bonds[3][4].

Mechanistic Principles of Crystallization

The crystallization of indazole methanols is governed by a delicate thermodynamic competition between intra/intermolecular hydrogen bonding and solvent interactions. The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen-bond donor, while the N2 atom of the indazole ring serves as the primary acceptor[4].

The Causality of Solvent Selection: Choosing the correct solvent system is the most critical variable in this workflow. Crystallization from highly protic solvents (e.g., pure methanol or water) can disrupt the native O–H···N dimeric networks. Protic solvents often insert themselves into the crystal lattice, yielding complex hydrates or solvates (e.g., forming 2:1:1 indazole–methanol–water complexes)[5][6]. To study the intrinsic self-assembly of the pure pharmacophore, aprotic solvent systems (such as 1,4-dioxane, acetonitrile, or biphasic heptane/ethyl acetate) are strongly preferred. Aprotic environments force the indazole methanol molecules to satisfy their hydrogen-bonding requirements internally, reliably producing the characteristic O–H···N dimers without solvent interference[4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures the reproducible growth, harvesting, and structural elucidation of indazole methanol single crystals. Every step includes a validation checkpoint to prevent the propagation of errors.

Protocol A: Controlled Crystallization via Vapor Diffusion

-

Sample Preparation: Dissolve 10–15 mg of the highly purified (>99%) indazole methanol derivative (e.g., (5-nitro-1H-indazol-1-yl)methanol) in 0.5 mL of a moderately polar aprotic solvent (e.g., 1,4-dioxane) in a 2 mL inner glass vial.

-

Anti-solvent Introduction: Place the unsealed inner vial inside a larger 10 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., heptane).

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor diffusion to proceed at a constant temperature (20 °C) in a vibration-free environment for 3 to 7 days.

-

System Validation (Birefringence Check): Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. Causality: Amorphous solids or heavily twinned crystals will not extinguish light uniformly. The presence of sharp optical extinction every 90° of rotation confirms the single-crystal nature of the precipitate, validating its suitability for X-ray diffraction.

Protocol B: Crystal Harvesting and X-Ray Data Collection

-

Cryoprotection: Using a micro-loop, transfer a suitable single crystal (optimal dimensions: ~0.3 × 0.2 × 0.2 mm) into a drop of cryoprotectant (e.g., Paratone-N oil). Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice rings during cooling, which would otherwise obscure the diffraction pattern.

-

Cryogenic Mounting: Mount the crystal onto a diffractometer and immediately flash-cool it in a liquid nitrogen stream to 100–110 K. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), significantly enhancing the resolution and signal-to-noise ratio of high-angle reflections.

-

Data Collection: Utilize a diffractometer (e.g., Bruker X8 APEX) equipped with Mo Kα radiation (λ = 0.71073 Å)[7]. Collect multi-scan data (ω-scans) ensuring a high completeness (>99%) up to a resolution of at least 0.8 Å.

-

Phase Solution and Refinement: Integrate reflections and apply empirical absorption corrections (e.g., SADABS)[7]. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Quantitative Data Presentation: Structural Parameters

Crystallographic data reveals how electronic modifications (such as the addition of electron-withdrawing nitro groups) affect the conformation of the hydroxymethyl moiety. The table below summarizes the torsion angles and supramolecular motifs for the parent (1H-indazol-1-yl)methanol and its nitro derivatives[4].

| Compound | Torsion Angle: N2–N1–C–O (°) | Torsion Angle: N1–C–O–H (°) | Supramolecular Motif |